molecular formula C12H32N4O12P4 B150731 Dotmp CAS No. 91987-74-5

Dotmp

货号 B150731
CAS 编号: 91987-74-5
分子量: 548.3 g/mol
InChI 键: RCXMQNIDOFXYDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid, known as H8DOTMP, has been studied for its potential use in the therapy of bone-associated cancers. This is due to its ability to complex with α-particle emitting compounds such as 212/213Bi–DOTMP and 212Pb–DOTMP. The interest in bismuth compounds for medical applications has led to the synthesis of Bi(III) and Pb(II) complexes with H8DOTMP, which exhibit extensive pH stability. These complexes form rapidly within a minute under certain conditions and have been characterized using X-ray diffraction methods .

Synthesis Analysis

The synthesis of H8DOTMP complexes with Bi(III) and Pb(II) has been reported to occur quickly, within 1 minute, at a pH range of 6-10 when the metal-ion concentration is 10 µM and DOTMP concentration is 15 µM. The pH stability of these complexes is notable, with Bi–DOTMP being stable from pH 0 to 13 and Pb–DOTMP from pH 4 to 14. This indicates a robustness that is advantageous for potential therapeutic applications. The synthesis process has led to the formation of single crystals of [NaBi(H4DOTMP)] and polycrystalline [Bi(H5O2)(H4DOTMP)], which were then characterized to determine their structure .

Molecular Structure Analysis

The molecular structure of the synthesized bismuth(III) complexed with H8DOTMP has been elucidated using single crystal and powder X-ray diffraction methods. The anion in both salts exhibits a square antiprismatic eight-coordination with a four-fold axis of symmetry. This detailed structural information is crucial for understanding the interaction of the complex with biological molecules and for further development of the compound for medical applications .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving H8DOTMP other than its complexation with bismuth and lead, the stability of these complexes across a wide pH range suggests that they are resistant to hydrolysis and other common degradation reactions. This chemical stability is essential for the potential in vivo use of these compounds in therapeutic settings .

Physical and Chemical Properties Analysis

The physical and chemical properties of H8DOTMP complexes are characterized by their high pH stability and rapid formation time. The ability to form stable complexes in a wide pH range is particularly important for biological applications, where conditions can vary significantly. The structural integrity of the complexes under these conditions suggests that they may be suitable for use in the human body, where they could potentially target bone-associated cancers .

科学研究应用

骨疼痛缓解的放射治疗

  • DOTMP复合物与粒子发射体结合,用于向骨髓输送高剂量,用于骨疼痛的姑息治疗。[111In]-DOTMP的生产、质量控制和生物分布研究显示其在治疗类似物的成像和剂量学研究中具有潜力,提供了优异的体外稳定性和选择性骨骼摄取(Yousefnia et al., 2015)

与铋和铅形成复合物用于癌症治疗

  • 用于骨相关癌症治疗的α粒子发射化合物212/213Bi–DOTMP和212Pb–DOTMP表现出广泛的pH稳定性和快速形成,表明它们在治疗应用中具有潜力(Hassfjell et al., 2003)

寻找骨骼α粒子发射剂

  • 对锕和钍DOTMP复合物的研究表明其在骨骼中的高摄取量和软组织中的低摄取量,使它们成为骨疾病靶向放射治疗的有希望候选者(Henriksen et al., 2004)

冻干DOTMP试剂盒的开发

  • 已开发了用于制备临床规模的177Lu-DOTMP和153Sm-DOTMP的冻干DOTMP试剂盒,用于转移性骨疼痛的姑息治疗。这些试剂盒简化了制备过程,并由于其稳定性和有效性,显示出广泛使用的潜力(Das et al., 2015)

转移性骨疼痛的治疗

  • Lu-DOTMP显示出优越的放射化学性质和更好的清除模式,与其他试剂相比,表明其在临床治疗转移性骨疼痛中的有效性(Das et al., 2016)

寻找骨骼放射性药物的剂量学

  • 使用47Sc-DOTMP缓解由转移性骨骼病变引起的骨疼痛显示出有希望的结果,具有显著的骨骼摄取量,并在前列腺癌和乳腺癌等癌症中具有潜在的治疗应用(Fathi et al., 2015)

安全和危害

In the context of radiopharmaceuticals, 177Lu-DOTMP is efficacious treatment for bone pain palliation with improvement in quality of life though less effective in patients with lung cancer . The patients had transient mild–moderate hematotoxicity .

未来方向

The U.S. Food and Drug Administration (FDA) has cleared QSAM’s investigational new drug (IND) application which allows the Company to commence Phase 1 clinical trials and the dosing of patients with bone cancer . Telix Pharmaceuticals Limited has entered into an agreement to acquire QSAM Biosciences, Inc. and its lead investigational drug Samarium-153-DOTMP .

属性

IUPAC Name

[4,7,10-tris(phosphonomethyl)-1,4,7,10-tetrazacyclododec-1-yl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H32N4O12P4/c17-29(18,19)9-13-1-2-14(10-30(20,21)22)5-6-16(12-32(26,27)28)8-7-15(4-3-13)11-31(23,24)25/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXMQNIDOFXYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32N4O12P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919416
Record name [1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayltetrakis(methylene)]tetrakis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dotmp

CAS RN

91987-74-5
Record name 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091987745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayltetrakis(methylene)]tetrakis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetrakis(methylene))tetraphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOTMP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65F5KPT4JK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dotmp
Reactant of Route 2
Dotmp
Reactant of Route 3
Dotmp
Reactant of Route 4
Dotmp
Reactant of Route 5
Dotmp
Reactant of Route 6
Dotmp

Citations

For This Compound
1,060
Citations
JN Bryan, D Bommarito, DY Kim… - Journal of nuclear …, 2009 - Soc Nuclear Med
… Lu-DOTMP would … -DOTMP delivered to normal dogs at a skeletal dose equivalent to the injection of 153 Sm-EDTMP at a dose of 37 MBq/kg. It was our hypothesis that 177 Lu-DOTMP …
Number of citations: 40 tech.snmjournals.org
S Chakraborty, T Das, S Banerjee… - Nuclear medicine …, 2004 - journals.lww.com
… -1,4,7,10-tetramethylenephosphonic acid (DOTMP), a tetraphosphonate that is a cyclic … The present paper describes the preparation of 153 Sm labelled DOTMP and its biological …
Number of citations: 28 journals.lww.com
S Giralt, W Bensinger, M Goodman, D Podoloff, J Eary… - Blood, 2003 - ashpublications.org
… -DOTMP plus melphalan were conducted. Patients received a 30 mCi (1.110 Gbq) tracer dose of 166 Ho-DOTMP to … A total of 83 patients received a therapeutic dose of 166 Ho-DOTMP …
Number of citations: 133 ashpublications.org
J Simón, RK Frank, DK Crump, WD Erwin… - Nuclear medicine and …, 2012 - Elsevier
… -DOTMP has … DOTMP because DOTMP binds 153 Sm tightly with chelant-to-metal ratios as low as 1.5:1 [5]. The studies that are reported here evaluated the potential of 153 Sm-DOTMP …
Number of citations: 31 www.sciencedirect.com
S Chakraborty, T Das, HD Sarma, M Venkatesh… - Applied radiation and …, 2008 - Elsevier
… Among these agents, 177 Lu–EDTMP and 177 Lu–DOTMP complexes showed … the 177 Lu complexes of EDTMP and DOTMP in terms of their radiochemical properties and …
Number of citations: 99 www.sciencedirect.com
NJ Parks, TG Kawakami, MJ Avila, R White, GR Cain… - 1993 - ashpublications.org
… The Holmium was added to DOTMP at a low ligand-to-metal ratio of 1 3 1 at pH >IO. The … H ~ with DOTMP was verified by cation exchange chromatography. Ho-166 DOTMP dosages of …
Number of citations: 41 ashpublications.org
SP Hassfjell, ØS Bruland, P Hoff - Nuclear medicine and biology, 1997 - Elsevier
… stable chelator for “*Bi, we have in this paper explored the usefulness of DOTMP. … DOTMP and Bi-DOTMP. In conclusion, we have shown the a-emitting tetraphosphonate 2’2Bi-DOTMP …
Number of citations: 73 www.sciencedirect.com
JG Rajendran, JF Eary, W Bensinger… - Journal of nuclear …, 2002 - Soc Nuclear Med
Thirty-two patients with multiple myeloma were treated with high doses of 166 Ho-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene-phosphonic acid (DOTMP) and were a …
Number of citations: 73 jnm.snmjournals.org
JE Bayouth, DJ Macey, LP Kasi… - Journal of nuclear …, 1995 - Soc Nuclear Med
MATERIALS AND METHODS Patient Protocol Patientsunder 60years of agewith resistantmultiplemyeloma despite priortreatmentwith VAD chemotherapy (continuoUsin …
Number of citations: 108 jnm.snmjournals.org
HB Breitz, RE Wendt, MS Stabin, S Shen… - Journal of Nuclear …, 2006 - Soc Nuclear Med
166 Ho-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene-phosphonate (DOTMP) is a tetraphosphonate molecule radiolabeled with 166 Ho that localizes to bone surfaces. This …
Number of citations: 70 jnm.snmjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。